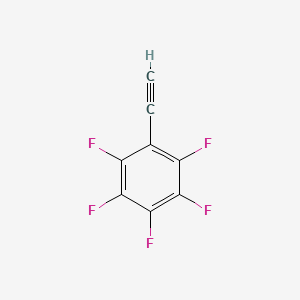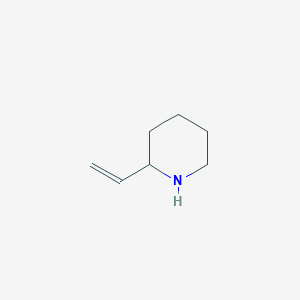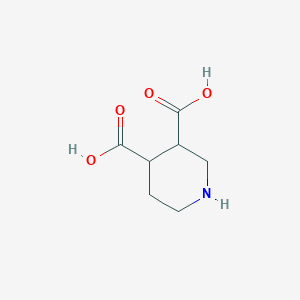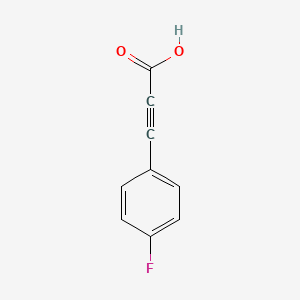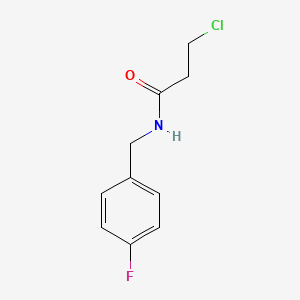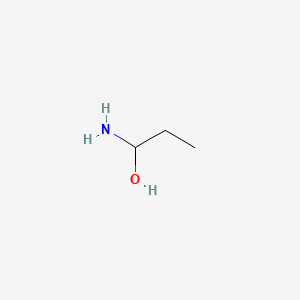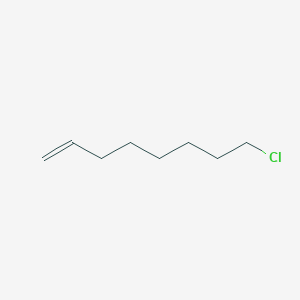
8-Chlorooct-1-ene
描述
8-Chlorooct-1-ene is an organic compound with the molecular formula C8H15Cl. It is a colorless to slightly yellow liquid with a pungent odor. This compound belongs to the group of alkylating agents and is known for its ability to alkylate DNA and RNA molecules, which can lead to gene mutations or inhibition of protein synthesis .
作用机制
Target of Action
8-Chlorooct-1-ene is a chemical compound that belongs to the group of alkylating agents . It has been shown to be an excellent surface antigen and model system for demonstrating the interaction between antigen and antibody in dilution, sensitivity, and analyte detection .
Mode of Action
This compound interacts with its targets, the antigens, and forms a complex that can be detected in immunoassays . This interaction is crucial for the sensitivity and specificity of the immunoassays. Furthermore, this compound is capable of alkylating DNA and RNA molecules, which may lead to gene mutations or inhibition of protein synthesis .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability . These properties could impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with antigens and its potential to alkylate DNA and RNA molecules . This can lead to changes in gene expression, potentially causing mutations, and can also affect protein synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in a sealed and dry environment . This suggests that temperature and moisture levels could potentially affect the stability and efficacy of this compound.
生化分析
Biochemical Properties
8-Chlorooct-1-ene plays a significant role in biochemical reactions due to its ability to act as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be an excellent surface antigen and model system for demonstrating the interaction between antigen and antibody in dilution, sensitivity, and analyte detection . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating nature allows it to form covalent bonds with DNA, proteins, and other cellular components, leading to changes in gene expression and disruption of normal cellular processes . This can result in altered cell signaling pathways and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their activity. Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its reactivity can lead to degradation over time, which may affect its efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and adverse physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s alkylating nature allows it to modify enzymes and other proteins, potentially altering their activity and function . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . For example, its presence in the nucleus may enhance its interactions with DNA and transcription factors, while localization in the cytoplasm may influence its interactions with enzymes and other proteins.
准备方法
8-Chlorooct-1-ene can be synthesized through various methods. One common synthetic route involves the reaction of 1-octene with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, at a temperature range of 0-25°C. The reaction yields this compound as the primary product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
化学反应分析
8-Chlorooct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: In the presence of nucleophiles, this compound can undergo nucleophilic substitution reactions to form different products.
Oxidation Reactions: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form 8-chlorooctanoic acid.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of octane.
科学研究应用
8-Chlorooct-1-ene has several scientific research applications, including:
相似化合物的比较
8-Chlorooct-1-ene can be compared with other similar compounds, such as:
1-Chlorooctane: Unlike this compound, 1-Chlorooctane has the chlorine atom attached to the first carbon atom.
8-Bromooct-1-ene: This compound has a bromine atom instead of chlorine.
8-Iodooct-1-ene: Similar to 8-Bromooct-1-ene, this compound has an iodine atom.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
8-chlorooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNCRGYDKRNBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462904 | |
| Record name | 8-chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-90-9 | |
| Record name | 8-chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-1-octene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


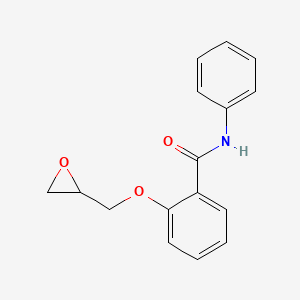

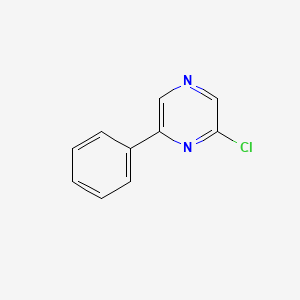
![3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B1366305.png)
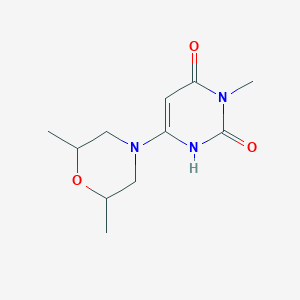

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)
![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)
